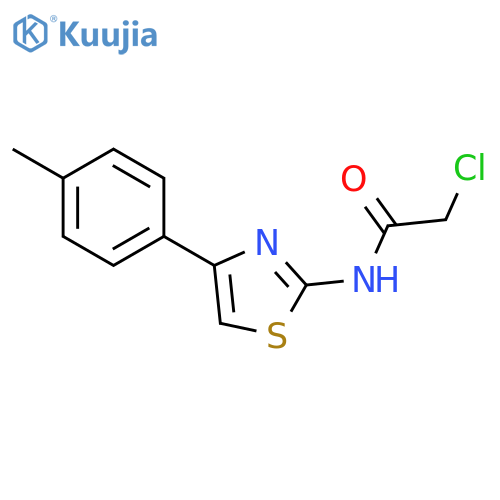Cas no 6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

6081-87-4 structure
商品名:2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
CAS番号:6081-87-4
MF:C12H11ClN2OS
メガワット:266.746540307999
MDL:MFCD00657851
CID:525357
PubChem ID:824089
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE
- 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-acetamide
- Z56889132
- EN300-01955
- CS-0218755
- 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- F73757
- VS-04137
- BBL014045
- 6081-87-4
- DTXSID90356427
- AKOS000115696
- SR-01000356476-1
- 2-chloro-N-(4-p-tolylthiazol-2-yl)acetamide
- STK206178
- MFCD00657851
- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)ACETAMIDE
- SR-01000356476
- ALBB-002205
- 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide
-
- MDL: MFCD00657851
- インチ: InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
- InChIKey: OVZLZSDKRSUJAB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C2=CSC(NC(CCl)=O)=N2)C=C1
計算された属性
- せいみつぶんしりょう: 266.02800
- どういたいしつりょう: 266.028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.346
- 屈折率: 1.638
- PSA: 70.23000
- LogP: 3.36880
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB378222-1 g |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 1g |
€239.00 | 2023-04-25 | ||
| eNovation Chemicals LLC | Y1261905-100mg |
2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE |
6081-87-4 | 95% | 100mg |
$185 | 2024-06-06 | |
| TRC | B801795-100mg |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B801795-10mg |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB378222-10 g |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 10g |
€1074.00 | 2023-04-25 | ||
| Alichem | A059005459-5g |
2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide |
6081-87-4 | 95% | 5g |
$771.72 | 2023-09-01 | |
| A2B Chem LLC | AG66097-5g |
2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 95% | 5g |
$680.00 | 2024-04-19 | |
| 1PlusChem | 1P00EAKX-250mg |
2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE |
6081-87-4 | 95% | 250mg |
$340.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289425-5g |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
6081-87-4 | 95+% | 5g |
¥21893.00 | 2024-05-07 | |
| abcr | AB378222-1g |
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide; . |
6081-87-4 | 1g |
€237.00 | 2025-02-27 |
2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 関連文献
-
Lingqing Ge,Qiaozhen Hu,Mengrao Shi,Huiyun Yang,Guoji Zhu RSC Adv. 2017 7 32909
6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 42464-96-0(NNMTi)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6081-87-4)2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide

清らかである:99%/99%
はかる:250mg/1g
価格 ($):340.0/1257.0